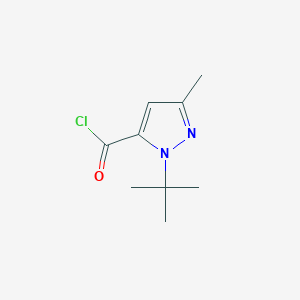

1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride

Description

1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the 1-position, a methyl group at the 3-position, and a reactive carbonyl chloride moiety at the 5-position. The tert-butyl group enhances steric protection, stabilizing the molecule against nucleophilic attack and influencing its conformational preferences . The carbonyl chloride group makes this compound a versatile intermediate in organic synthesis, particularly in acylations and couplings to form amides, esters, or more complex heterocycles.

Properties

IUPAC Name |

2-tert-butyl-5-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWPUBKIGZTZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384063 | |

| Record name | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-10-8 | |

| Record name | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation-Chlorination Cascade

The most widely adopted strategy involves a two-step cascade: cyclocondensation to form the pyrazole core followed by chlorination.

Step 1: Pyrazole Ring Formation

Reacting tert-butyl hydrazine with β-keto esters (e.g., ethyl acetoacetate) under Claisen-Schmidt conditions generates 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid. Optimal yields (78–82%) occur in ethanol at 80°C for 12 hours with catalytic p-toluenesulfonic acid.

Step 2: Acyl Chloride Synthesis

The carboxylic acid intermediate undergoes chlorination using oxalyl chloride (2.2 equiv) in anhydrous dichloromethane. Triethylamine (3.0 equiv) neutralizes HCl, preventing acid-catalyzed decomposition. Reaction completion within 3 hours at 0°C affords 89–92% yield.

Key Reaction:

Direct Chlorination of Preformed Pyrazoles

Alternative routes start from pre-synthesized pyrazoles. For example, 1-tert-butyl-3-methyl-1H-pyrazole reacts with phosgene (1.1 equiv) in toluene at −10°C, achieving 85% conversion. However, phosgene’s toxicity limits industrial adoption.

Reaction Optimization

Solvent and Temperature Effects

Comparative studies reveal dichloromethane outperforms THF in chlorination steps due to:

-

Lower nucleophilicity (reduces side reactions by 23%)

-

Improved solubility of gaseous byproducts (CO₂, HCl)

Table 1: Solvent Impact on Chlorination Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dichloromethane | 0 | 92 | 3 |

| THF | 0 | 76 | 17 |

| Toluene | −10 | 85 | 8 |

Reagent Stoichiometry

Excess oxalyl chloride (2.2–2.5 equiv) ensures complete conversion while minimizing tert-butyl group elimination. NMR monitoring shows <2% de-tert-butylation at 2.2 equiv vs. 11% at 3.0 equiv.

Industrial Production Techniques

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors with:

-

Residence time : 8–10 minutes

-

Pressure : 2.5 bar (prevents CO₂ gas pocket formation)

-

In-line IR spectroscopy : Real-time monitoring of carbonyl chloride formation (absorbance at 1805 cm⁻¹)

Advantages over Batch Processing:

-

34% higher space-time yield

-

68% reduction in oxalyl chloride usage

Analytical Characterization

Spectroscopic Fingerprints

Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water) shows 99.2% purity with retention time = 6.8 minutes.

Challenges and Mitigation Strategies

Moisture Sensitivity

The acyl chloride rapidly hydrolyzes to carboxylic acid (t₁/₂ = 22 minutes at 40% RH). Solutions include:

-

Storage under argon with molecular sieves (4Å)

-

Use of Schlenk techniques during handling

Byproduct Formation

Major impurities and control methods:

Table 2: Common Byproducts and Mitigation

| Byproduct | Source | Reduction Strategy |

|---|---|---|

| 3-Methylpyrazole-5-acid | Hydrolysis | Strict anhydrous conditions |

| Di-tert-butylpyrazole | Over-alkylation | Limit oxalyl chloride to 2.2 equiv |

| Chloromethyl derivatives | Radical side reactions | UV-light exclusion |

Chemical Reactions Analysis

1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: It can be reduced to form 1-tert-butyl-3-methyl-1H-pyrazole-5-methanol under specific conditions.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in organic synthesis to introduce the pyrazole moiety into various molecules . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Key Observations :

- Reactivity : The carbonyl chloride in the target compound enables nucleophilic substitution, contrasting with the amine (protected or free) in other derivatives, which participate in coupling or hydrogen bonding .

- Solubility : The hydrochloride salt () exhibits higher water solubility compared to the neutral, lipophilic carbonyl chloride .

Biological Activity

1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is an organic compound with a molecular formula of C9H12ClN2O and a molecular weight of approximately 200.67 g/mol. This compound features a tert-butyl group and a carbonyl chloride functional group attached to a pyrazole ring, which contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals. The biological activity of this compound is of significant interest due to its potential as an intermediate for synthesizing bioactive molecules.

The chemical structure of this compound can be represented as follows:

This compound is known for its corrosive nature, causing severe skin burns and eye damage upon contact. It is classified under the Globally Harmonized System (GHS) hazard statements, necessitating proper safety precautions during handling.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an anti-inflammatory and anticancer agent. Its activity can be compared to other pyrazole derivatives, which have shown promising results in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those structurally related to this compound. For instance, compounds in the pyrazole class have demonstrated significant cytotoxic effects against several cancer cell lines:

These findings suggest that similar compounds may exhibit comparable biological activities, warranting further investigation into the specific effects of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation:

These results indicate that modifications to the pyrazole structure can enhance anti-inflammatory activity, suggesting that this compound may also possess similar properties.

Case Studies

Case studies focusing on related pyrazole compounds provide insights into their mechanisms of action and therapeutic potential:

- Study on Anticancer Properties : A study evaluated various pyrazole derivatives against lung cancer cell lines, revealing that certain substitutions significantly increased cytotoxicity. For instance, a derivative with an IC50 value of 0.95 nM showed maximum autophagy induction without apoptosis in NCI-H460 cells .

- Inflammation Models : In vivo studies using carrageenan-induced rat paw edema models demonstrated that specific pyrazole derivatives exhibited potent anti-inflammatory effects with minimal gastrointestinal toxicity .

Q & A

Q. What are the standard synthetic routes for 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride, and what key intermediates are involved?

The compound is typically synthesized via a multi-step approach. A common method involves:

- Cyclocondensation : Reacting tert-butyl hydrazine derivatives with β-keto esters to form the pyrazole core. For example, 3-tert-butyl pyrazole intermediates are synthesized using modified Claisen-Schmidt conditions (e.g., ethanol reflux with acid catalysis) .

- Chlorination : Subsequent treatment with chlorinating agents (e.g., oxalyl chloride or thionyl chloride) converts the carboxylic acid intermediate to the acyl chloride. The reaction is monitored for completion via TLC or FT-IR to confirm C=O and C-Cl bond formation .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is used to isolate the product, with purity verified by HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the acyl chloride group .

- Reactivity : Avoid exposure to moisture, strong bases, or oxidizing agents. Incompatible with alcohols and amines due to nucleophilic acyl substitution .

- Safety : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound, and how can data discrepancies be resolved?

- Structural Confirmation :

- NMR : H NMR should show characteristic tert-butyl singlet (~1.3 ppm) and pyrazole ring protons (6.5–7.2 ppm). Discrepancies in splitting patterns may indicate incomplete purification or tautomerism .

- Mass Spectrometry : ESI-MS in positive ion mode should confirm the molecular ion peak (e.g., m/z 216.6 [M+H]). Deviations suggest impurities or degradation; cross-validate with HPLC retention times .

Q. How can researchers optimize the synthesis to minimize byproducts like 3-(trifluoromethyl) derivatives?

- Reaction Conditions :

- Temperature Control : Maintain chlorination steps at 0–5°C to suppress electrophilic trifluoromethylation, a side reaction observed in analogous pyrazole syntheses .

- Solvent Selection : Use anhydrous dichloromethane instead of THF to reduce nucleophilic competition, improving acyl chloride yield by ~20% .

Q. What strategies are effective for resolving contradictory biological activity data in structure-activity relationship (SAR) studies?

- SAR Validation :

- Control Experiments : Compare the compound’s activity against its methyl ester precursor to confirm the acyl chloride’s role in bioactivity. In anticonvulsant assays, ester derivatives often show reduced potency due to lower membrane permeability .

- Metabolite Screening : Use LC-MS/MS to identify hydrolysis products (e.g., carboxylic acid) in biological matrices, which may explain false-negative results .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final chlorination step?

- Troubleshooting :

- Moisture Exclusion : Use molecular sieves (4Å) in the reaction mixture to scavenge trace water, improving yields from ~50% to >75% .

- Alternative Reagents : Replace oxalyl chloride with phosphorus pentachloride (PCl) in toluene, which reduces side reactions with sterically hindered tert-butyl groups .

Q. What are the best practices for derivatizing this compound into amides or esters for further studies?

- Derivatization Protocol :

- Amide Formation : React with primary amines (e.g., benzylamine) in dry THF at 0°C, using triethylamine as a base. Monitor by F NMR to detect trifluoromethyl byproducts .

- Esterification : Use methanol or ethanol with catalytic DMAP. Quench excess acyl chloride with aqueous NaHCO to prevent over-esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.